![molecular formula C20H13BF10Si B13350371 {2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane CAS No. 462109-75-7](/img/structure/B13350371.png)
{2-[Bis(pentafluorophenyl)boranyl]cyclopenta-1,4-dien-1-yl}(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane is a complex organoboron compound known for its unique chemical structure and properties. This compound features a cyclopentadienyl ring substituted with bis(perfluorophenyl)boryl and trimethylsilyl groups, making it an interesting subject for research in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane typically involves the reaction of cyclopentadienyl derivatives with bis(perfluorophenyl)borane and trimethylsilyl reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or diethyl ether are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can modify the boron center or the cyclopentadienyl ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or borate esters, while reduction could produce borohydrides or modified cyclopentadienyl derivatives.
Applications De Recherche Scientifique
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organoboron compounds and as a catalyst in various organic reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stability and electronic properties.
Mécanisme D'action
The mechanism by which (2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bis(perfluorophenyl)boryl group can participate in coordination chemistry, forming complexes with metal ions or other electron-rich species. The trimethylsilyl group can enhance the compound’s stability and solubility, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylgermane: Similar structure but with a germanium atom instead of silicon.
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylstannane: Contains a tin atom in place of silicon.
Uniqueness
(2-(Bis(perfluorophenyl)boryl)cyclopenta-1,4-dien-1-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and solubility compared to its germanium and tin analogs. Additionally, the bis(perfluorophenyl)boryl group provides unique reactivity patterns that are valuable in various chemical transformations.
Propriétés
Numéro CAS |
462109-75-7 |
|---|---|
Formule moléculaire |
C20H13BF10Si |
Poids moléculaire |
482.2 g/mol |
Nom IUPAC |
[2-bis(2,3,4,5,6-pentafluorophenyl)boranylcyclopenta-1,4-dien-1-yl]-trimethylsilane |
InChI |
InChI=1S/C20H13BF10Si/c1-32(2,3)8-6-4-5-7(8)21(9-11(22)15(26)19(30)16(27)12(9)23)10-13(24)17(28)20(31)18(29)14(10)25/h4,6H,5H2,1-3H3 |
Clé InChI |
ZWRWXVNXEMIRBK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC1)[Si](C)(C)C)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


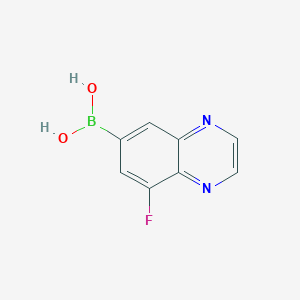
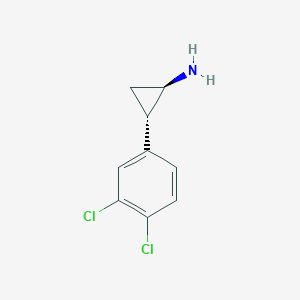
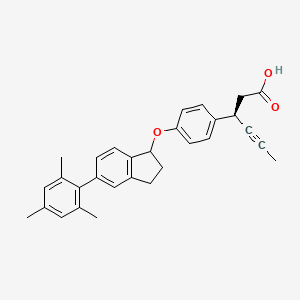

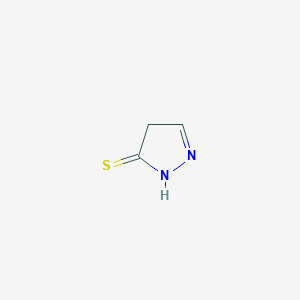
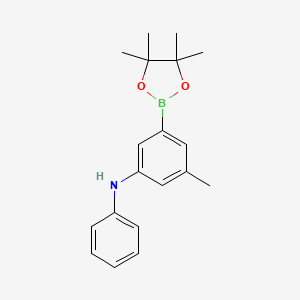

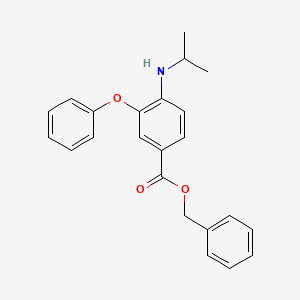


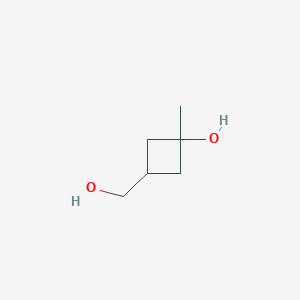


![4,6-Bis(dodecyloxy)-10-methylpyrido[3,2-g]quinoline-2,8-dicarbohydrazide](/img/structure/B13350376.png)
